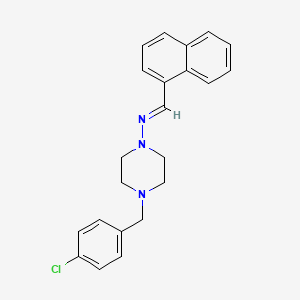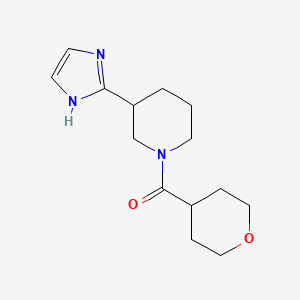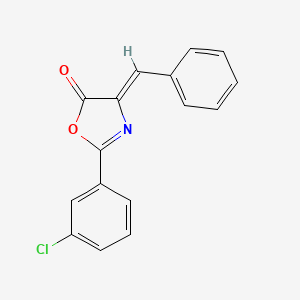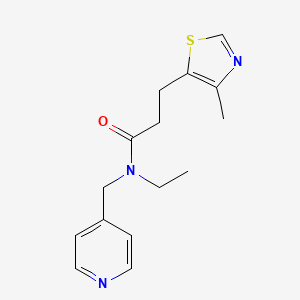![molecular formula C20H23NO2 B5538626 5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)
5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include the condensation of a phenyl-substituted anhydride with a dimethyl-substituted amine in the presence of a catalyst. Reaction conditions such as temperature, solvent, and time are optimized to favor the formation of the desired cyclized product.
Industrial Production Methods: : On an industrial scale, the production of this compound might employ similar principles but on a larger scale, using continuous flow reactors to ensure consistency and efficiency. Catalysts and solvents would be chosen to maximize yield and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : When exposed to oxidizing agents, it may form new products such as ketones or aldehydes.
Reduction: : Reducing agents can potentially convert carbonyl groups into alcohols or hydrocarbons.
Substitution: : Due to its benzene ring, electrophilic substitution reactions (like nitration or halogenation) are feasible.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with a metal catalyst like palladium or nickel.
Substitution: : Halogens, nitric acid, or sulfuric acid under specific conditions.
Major Products: : The exact products depend on the nature of the reaction but could include modified versions of the original compound with different functional groups or ring structures.
Aplicaciones Científicas De Investigación
This compound's unique structure makes it valuable in several research domains:
Chemistry: : Used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and novel organic materials.
Biology: : Investigated for its potential as a bioactive molecule, possibly exhibiting anti-inflammatory or anticancer properties.
Medicine: : Could serve as a lead compound for drug discovery efforts targeting specific biological pathways.
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action for any biological activity exhibited by this compound involves its interaction with specific molecular targets. For instance, it might inhibit an enzyme by binding to its active site or modulate a receptor's function by occupying its ligand-binding domain. The exact pathways and molecular targets would depend on the specific context of its application, such as cancer cell inhibition or enzyme modulation in inflammatory processes.
Comparación Con Compuestos Similares
Compared to other isoindole derivatives, this compound stands out due to the presence of its phenyl and dimethyl groups, which can influence its reactivity and bioactivity. Similar compounds might include:
5,5-dimethyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione: : Lacks the phenyl group, potentially less reactive.
2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione: : Lacks the dimethyl groups, potentially differing in steric properties.
5-methyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione: : Substitution pattern variation, possibly affecting electronic properties.
There you have it—a comprehensive dive into 5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione. Quite a mouthful and a handful in the lab! What draws your interest to this particular compound?
Propiedades
IUPAC Name |
5,5-dimethyl-2-phenyl-4,6,7,8,9,9a-hexahydro-3aH-benzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-20(2)10-6-7-13-11-15-16(12-17(13)20)19(23)21(18(15)22)14-8-4-3-5-9-14/h3-5,8-9,15-16H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIBWWOGCNJTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)
![(1S,5R)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
![3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B5538564.png)
![Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B5538576.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)
![(2E)-3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5538641.png)
